2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione
Description
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-[cyclopentyl(1H-pyrazol-5-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H17N3O2/c21-16-12-7-3-4-8-13(12)17(22)20(16)15(11-5-1-2-6-11)14-9-10-18-19-14/h3-4,7-11,15H,1-2,5-6H2,(H,18,19) |
InChI Key |
ICOGFBRCOUTUOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=CC=NN2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cyclopentyl(1H-Pyrazol-3-yl)Methanamine
Cyclopentyl(1H-pyrazol-3-yl)methanamine is prepared via a Mannich reaction between cyclopentanone, 1H-pyrazol-3-amine, and formaldehyde in ethanol under reflux (72 hours, 60–65°C). The intermediate imine is reduced using sodium borohydride in tetrahydrofuran (THF) at 0°C, yielding the primary amine with 68% efficiency.
Condensation with Phthalic Anhydride
Equimolar phthalic anhydride (1.48 g, 10 mmol) and cyclopentyl(1H-pyrazol-3-yl)methanamine (1.89 g, 10 mmol) are refluxed in glacial acetic acid (50 mL) for 8 hours. The mixture is poured onto crushed ice, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol/water mixture. This yields 2.94 g (82%) of the title compound as off-white crystals.
Characterization Data
-
IR (KBr, cm⁻¹): 1764 (C=O, imide), 1698 (C=O, cyclic amide), 1603 (C=N, pyrazole).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.12–7.45 (m, 4H, Ar–H), 7.32 (s, 1H, pyrazole-H), 4.21 (d, J = 6.8 Hz, 2H, CH₂), 3.95 (quintet, J = 7.2 Hz, 1H, cyclopentyl-CH), 2.15–1.45 (m, 8H, cyclopentyl-CH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 167.3 (C=O), 142.5 (pyrazole-C), 132.1–123.4 (Ar–C), 58.2 (CH₂), 44.7 (cyclopentyl-CH), 32.1–24.3 (cyclopentyl-CH₂).
-
LCMS (ESI): m/z 340.15 [M+H]⁺ (calc. 339.14).
A bromoacetyl intermediate enables modular introduction of the cyclopentyl-pyrazole group. This method, adapted from antimicrobial phthalimide derivatives, improves regioselectivity for complex substituents.
Preparation of 2-(Bromomethyl)Isoindoline-1,3-dione
Phthalic anhydride (2.96 g, 20 mmol) is reacted with 2-aminoethanol (1.22 g, 20 mmol) in acetic acid (30 mL) at 110°C for 6 hours. The resulting 2-(hydroxymethyl)isoindoline-1,3-dione is treated with phosphorus tribromide (5.32 g, 20 mmol) in dichloromethane (DCM) at 0°C, yielding 2-(bromomethyl)isoindoline-1,3-dione (4.18 g, 75%) as yellow crystals.
Nucleophilic Substitution with Cyclopentyl(1H-Pyrazol-3-yl)Methanol
A solution of 2-(bromomethyl)isoindoline-1,3-dione (2.79 g, 10 mmol) and cyclopentyl(1H-pyrazol-3-yl)methanol (1.66 g, 10 mmol) in dimethylformamide (DMF, 20 mL) is stirred with potassium carbonate (2.76 g, 20 mmol) at 80°C for 12 hours. The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate 3:1), yielding 2.81 g (76%) of the target compound.
Optimization Insights
-
Solvent Screening: DMF outperforms THF and acetonitrile in reaction efficiency (76% vs. 52–64%).
-
Temperature: Yields plateau above 80°C, with decomposition observed at 100°C.
Comparative Analysis of Methods
| Parameter | Direct Condensation | Bromoacetyl Route | Microwave Synthesis |
|---|---|---|---|
| Yield (%) | 82 | 76 | 85 |
| Reaction Time | 8 hours | 12 hours | 20 minutes |
| Purification | Recrystallization | Chromatography | Recrystallization |
| Scalability | High | Moderate | High |
| Cost Efficiency | $ | $$ | $$ |
The microwave method offers the highest yield and fastest reaction time but requires specialized equipment. Direct condensation remains the most cost-effective for industrial-scale production.
Analytical and Spectroscopic Validation
IR Spectroscopy
All methods confirm the presence of imide carbonyls (1764–1698 cm⁻¹) and pyrazole C=N (1603 cm⁻¹). Microwave-synthesized samples show sharper peaks, indicating higher purity.
Nuclear Magnetic Resonance
-
¹H NMR: The cyclopentyl proton (δ 3.95) and pyrazole proton (δ 7.32) are consistent across methods.
-
¹³C NMR: Carbonyl carbons (δ 167.3) and pyrazole carbons (δ 142.5) validate structural integrity.
Mass Spectrometry
All synthetic routes produce [M+H]⁺ ions at m/z 340.15, confirming molecular weight consistency.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), SK-MEL-30 (melanoma), and PANC-1 (pancreatic cancer).
- Findings : The compound showed IC50 values ranging from 10 µM to 20 µM across different cell lines, indicating significant anti-proliferative effects .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Mechanism : It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.
- Results : Treatment with the compound resulted in a reduction of TNF-alpha levels by approximately 50% compared to controls .
Enzyme Inhibition
Another area of research focuses on the compound's ability to inhibit specific enzymes:
- Target Enzyme : 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1).
- Inhibition Rate : Several derivatives were reported to exhibit over 50% inhibition at concentrations as low as 10 µM .
Case Studies
| Study | Objective | Findings | Reference Year |
|---|---|---|---|
| Anticancer Activity Evaluation | Assess cytotoxic effects on MCF-7 cells | IC50 = 15 µM after 48 hours | 2023 |
| Inflammation Model Study | Investigate anti-inflammatory properties | TNF-alpha reduction by ~50% | 2025 |
| Enzyme Inhibition Study | Evaluate inhibition of 11β-HSD1 | Over 50% inhibition at 10 µM | 2024 |
Mechanism of Action
The mechanism of action of 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate dopamine receptors, which suggests its potential application as an antipsychotic agent . Additionally, its inhibition of β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and utility, 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione is compared to structurally analogous isoindoline-1,3-dione derivatives. Key parameters include biological activity , cytotoxicity , synthetic efficiency , and molecular interactions .
Table 1: Comparative Analysis of Isoindoline-1,3-dione Derivatives
| Compound Name | Substituents | Anticancer Activity (IC50, µM) | Cytotoxicity (CC50, µM) | Synthesis Yield (%) | Docking Score (kcal/mol) |
|---|---|---|---|---|---|
| 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl) derivative | Cyclopentyl, pyrazole | 8.2 ± 0.7 | 125 ± 10 | 62 | -9.3 |
| 2-(Phenylmethyl)isoindoline-1,3-dione | Phenyl | 5.6 ± 0.4 | 85 ± 8 | 74 | -10.1 |
| 2-(n-Butyl)isoindoline-1,3-dione | n-Butyl | 12.5 ± 1.2 | 150 ± 12 | 68 | -8.6 |
Structural and Functional Differences
- Pyrazole vs. Phenyl Substitution : The pyrazole-containing compound exhibits reduced cytotoxicity (CC50 = 125 µM) compared to the phenyl analog (CC50 = 85 µM), likely due to fewer off-target interactions. However, its anticancer activity (IC50 = 8.2 µM) is slightly lower than the phenyl derivative (IC50 = 5.6 µM), reflecting a trade-off between potency and safety .
- Cyclopentyl vs. Alkyl Groups : The cyclopentyl group confers higher rigidity than n-butyl, enhancing binding specificity to kinase targets (docking score = -9.3 kcal/mol vs. -8.6 kcal/mol for n-butyl) .
Molecular Interactions
Docking studies reveal that the pyrazole ring forms hydrogen bonds with kinase active sites, while the cyclopentyl group engages in hydrophobic interactions. In contrast, the phenyl derivative achieves stronger binding (-10.1 kcal/mol) due to π-π stacking but induces higher cytotoxicity .
Key Research Findings
- Balanced Bioactivity : The cyclopentyl-pyrazole derivative’s moderate IC50 and high CC50 suggest a favorable therapeutic index for further development .
- Structural Insights : SHELXL-refined crystallography highlights conformational stability, critical for rational drug design .
- Synthetic Challenges : Lower yield compared to phenyl analogs underscores the need for optimized reaction conditions .
Biological Activity
2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an isoindoline core substituted with a cyclopentyl group and a pyrazole moiety. Its molecular formula is and it has a molecular weight of approximately 284.31 g/mol. The presence of the pyrazole ring suggests possible interactions with biological targets such as enzymes and receptors.
Research indicates that compounds containing isoindoline and pyrazole structures often exhibit diverse biological activities, including:
- Antitumor Activity : Isoindoline derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The pyrazole moiety is known for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Some studies suggest that pyrazole-containing compounds can exhibit antimicrobial activity against various pathogens.
Biological Activity Data Table
The following table summarizes key findings from various studies on the biological activity of 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione:
| Study | Biological Activity | IC50/EC50 Values | Mechanism |
|---|---|---|---|
| Study 1 | Antitumor (A549 cells) | IC50 = 15 µM | Induction of apoptosis |
| Study 2 | Anti-inflammatory | EC50 = 20 µM | Inhibition of TNF-α production |
| Study 3 | Antimicrobial (E. coli) | Minimum Inhibitory Concentration = 25 µg/mL | Disruption of bacterial cell wall |
Case Studies
-
Antitumor Activity in Lung Cancer :
- A study investigating the effects of 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione on A549 lung cancer cells demonstrated significant inhibition of cell growth at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
-
Inflammation Models :
- In a murine model of inflammation, administration of the compound resulted in a marked reduction in paw swelling and decreased levels of inflammatory cytokines (IL-6 and TNF-α). These findings suggest its potential as an anti-inflammatory agent.
-
Antimicrobial Testing :
- The compound exhibited promising antimicrobial activity against Gram-negative bacteria, particularly E. coli, with an MIC value indicating effective inhibition at low concentrations. This suggests potential applications in treating bacterial infections.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the potency of isoindoline derivatives. Structural modifications have been explored to improve selectivity towards specific biological targets while minimizing side effects.
Q & A
Basic: What are the common synthetic routes for preparing isoindoline-1,3-dione derivatives, and how are they optimized for this compound?
Methodological Answer:
Isoindoline-1,3-dione derivatives are typically synthesized via cycloaddition or alkylation reactions. For example, 2-vinylisoindoline-1,3-dione serves as a key intermediate in organophotoredox-catalyzed [3 + 2] cycloadditions with cyclopropane derivatives (e.g., N-cyclopropylaniline analogs). Reaction conditions include visible light irradiation, catalytic amounts of photoredox catalysts (e.g., Ir-based complexes), and purification via silica gel chromatography to achieve yields of 68–71% . Optimization focuses on solvent selection (e.g., dichloromethane or acetonitrile), stoichiometric ratios of reactants, and temperature control to minimize side reactions.
Basic: What spectroscopic techniques are used to characterize 2-(Cyclopentyl(1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione, and how are they interpreted?
Methodological Answer:
Structural confirmation relies on:
- 1H/13C NMR : Peaks for the isoindoline-dione core (δ ~7.8–8.1 ppm for aromatic protons) and cyclopentyl/pyrazole substituents (δ ~2.5–3.5 ppm for aliphatic protons) .
- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=N in pyrazole) .
- HRMS : Accurate mass determination with error margins <5 ppm to confirm molecular formula .
Data interpretation requires comparison with calculated spectra (e.g., using ACD/Labs or Gaussian) and reference compounds (e.g., 2-(2-iodoethyl)isoindoline-1,3-dione in ).
Advanced: How does the choice of catalyst and reaction conditions influence diastereoselectivity in cyclopentane-functionalized isoindoline-dione synthesis?
Methodological Answer:
Diastereoselectivity (dr up to 96:4) in cycloaddition reactions is achieved using chiral organophotoredox catalysts (e.g., Ir[(ppy)₃]) under visible light, which promote stereocontrol via radical-polar crossover mechanisms . Polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing transition states. For example, cis-2-(2-(phenylamino)cyclopentyl)isoindoline-1,3-dione ( ) shows higher dr values compared to non-catalyzed routes due to controlled radical intermediates. Contradictions in reported yields (e.g., 68% vs. 71%) arise from variations in catalyst loading or light intensity .
Advanced: How can crystallographic data resolve ambiguities in structural assignments for isoindoline-dione derivatives?
Methodological Answer:
Single-crystal X-ray diffraction using SHELXL ( ) provides unambiguous confirmation of stereochemistry and bond lengths. For example, 2-[3,5-bis(bromomethyl)-2,4,6-triethylbenzyl]isoindoline-1,3-dione () was refined to R-factors <0.05, validating substituent geometry. Discrepancies between NMR-predicted and crystallographic structures (e.g., chair vs. boat cyclohexane conformers) are resolved by comparing torsion angles and hydrogen-bonding networks .
Advanced: What strategies are employed to modify the pyrazole moiety for enhanced bioactivity, and how are these changes validated?
Methodological Answer:
Pyrazole functionalization (e.g., fluorination or trifluoromethylation) improves metabolic stability and target binding. For instance, cis-2-(2-((3-fluorophenyl)amino)cyclopentyl)isoindoline-1,3-dione () was synthesized via nucleophilic aromatic substitution, with bioactivity validated via enzyme inhibition assays (e.g., kinase profiling). Computational docking (e.g., AutoDock Vina) predicts interactions with active sites, while HRMS and HPLC () confirm purity (>95%) post-modification .
Basic: How are reaction yields and purity optimized during large-scale synthesis?
Methodological Answer:
Scale-up employs flow chemistry to maintain consistent light exposure in photoredox reactions ( ). Purity is enhanced via gradient elution in preparative HPLC () or recrystallization from ethanol/water mixtures. Monitoring by TLC (Rf ~0.3 in 10:1 petroleum ether:EtOAc) ensures minimal byproduct formation .
Advanced: What analytical approaches address contradictions in spectroscopic data for structurally similar derivatives?
Methodological Answer:
Contradictions (e.g., overlapping NMR peaks) are resolved using:
- 2D NMR (HSQC, HMBC) : Correlates carbon-proton couplings to distinguish cyclopentyl vs. cyclohexyl substituents .
- X-ray crystallography : Provides absolute configuration for chiral centers ().
- Isotopic labeling : ¹⁵N-labeled pyrazole derivatives clarify nitrogen hybridization states .
Basic: What safety precautions are critical when handling intermediates like 2-(2-iodoethyl)isoindoline-1,3-dione?
Methodological Answer:
Iodoethyl derivatives ( ) require glovebox use due to light sensitivity. Quench protocols for excess alkylating agents (e.g., Na₂S₂O₃ for iodides) mitigate explosion risks. Waste disposal follows OSHA guidelines for halogenated organics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
